Lower Oxidation Potential than N,N‑Dimethylaniline Demonstrates Stronger Electron‑Donating Capacity
The extended pentafulvene derivative of 4‑ethynyl‑N,N‑dimethylaniline exhibits oxidation potentials of 0.27/0.28 V vs. Fc/Fc⁺, which are markedly lower than the oxidation potential of unsubstituted N,N‑dimethylaniline [1]. This quantifies the enhanced electron‑donating ability imparted by the ethynyl‑dimethylaniline combination.
| Evidence Dimension | First oxidation potential (E₁/₂ᴼˣ) |
|---|---|
| Target Compound Data | 0.27–0.28 V vs. Fc/Fc⁺ (pentafulvene derivative) |
| Comparator Or Baseline | N,N‑dimethylaniline: oxidation potential higher (specific value not given in source, stated as 'lower than') |
| Quantified Difference | Lower (qualitatively stated in source as remarkably low) |
| Conditions | Cyclic voltammetry in CH₂Cl₂ with 0.1 M Bu₄NPF₆, referenced to Fc/Fc⁺ |
Why This Matters
A lower oxidation potential means the compound acts as a stronger electron donor, enabling more efficient charge transfer in organic electronic and non‑linear optical devices.
- [1] Kivala, M.; Stanoeva, T.; Michinobu, T.; Frank, B.; Gescheidt, G.; Diederich, F. Expanding the Chemical Structure Space of Opto‑Electronic Molecular Materials: Unprecedented Push–Pull Chromophores by Reaction of a Donor‑Substituted Tetracyanofulvene with Electron‑Rich Alkynes. J. Am. Chem. Soc. 2013, 135 (8), 3002‑3005. View Source
